molecular formula C14H14O3 B6379508 2-Methoxy-4-(3-methoxyphenyl)phenol, 95% CAS No. 58005-56-4

2-Methoxy-4-(3-methoxyphenyl)phenol, 95%

Cat. No. B6379508
CAS RN: 58005-56-4
M. Wt: 230.26 g/mol
InChI Key: ZPKYLKZBGSFNCM-UHFFFAOYSA-N
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Description

2-Methoxy-4-(3-methoxyphenyl)phenol, 95% (2M4MPP) is a phenolic compound that is widely used in scientific research. It is an aromatic compound with a molecular weight of 206.27 g/mol and a melting point of 156-158°C. 2M4MPP is widely used in organic synthesis, pharmaceuticals, and other biochemical applications. It is also used as an intermediate in the synthesis of various drugs.

Mechanism of Action

2-Methoxy-4-(3-methoxyphenyl)phenol, 95% is an aromatic compound and its mechanism of action is based on its ability to interact with certain proteins and enzymes. It can bind to proteins and enzymes, thus inhibiting their activity. This can lead to the inhibition of various biochemical processes, such as cell growth and metabolism.
Biochemical and Physiological Effects
2-Methoxy-4-(3-methoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

2-Methoxy-4-(3-methoxyphenyl)phenol, 95% is a valuable tool for scientific research. It is relatively easy to synthesize and is available in a high purity form. Additionally, it is relatively stable and can be stored for long periods of time. However, the use of 2-Methoxy-4-(3-methoxyphenyl)phenol, 95% in laboratory experiments is limited by the fact that it is an aromatic compound and can interact with other compounds.

Future Directions

As 2-Methoxy-4-(3-methoxyphenyl)phenol, 95% is a valuable tool for scientific research, there are many potential future directions for its use. These include further research into its mechanism of action, its potential use in drug synthesis, and its potential use in the synthesis of polymers and other materials. Additionally, further research into its biochemical and physiological effects could lead to new applications in medicine and other areas. Finally, further research into its advantages and limitations could lead to improved methods of synthesis and storage.

Synthesis Methods

2-Methoxy-4-(3-methoxyphenyl)phenol, 95% can be synthesized using a two-step process. The first step involves the reaction of 2-methoxybenzaldehyde and 3-methoxyphenol in the presence of an acid catalyst to form 2-methoxy-4-(3-methoxyphenyl)phenol. The second step involves the purification of the product by recrystallization.

Scientific Research Applications

2-Methoxy-4-(3-methoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of various drugs, such as antivirals, antibiotics, and anti-cancer agents. It is also used in the synthesis of polymers and other materials. Additionally, it is used in the synthesis of pesticides, surfactants, and other chemicals.

properties

IUPAC Name

2-methoxy-4-(3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-12-5-3-4-10(8-12)11-6-7-13(15)14(9-11)17-2/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKYLKZBGSFNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685472
Record name 3,3'-Dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(3-methoxyphenyl)phenol

CAS RN

58005-56-4
Record name 3,3'-Dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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